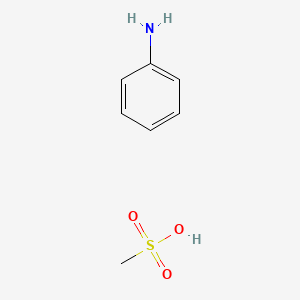
Aniline;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline;methanesulfonic acid is a compound formed by the combination of aniline and methanesulfonic acid. Aniline is an organic compound with the formula C6H5NH2, known for its use in the production of dyes, pharmaceuticals, and polymers. Methanesulfonic acid, with the formula CH3SO3H, is a strong acid used in various industrial applications due to its high solubility and low corrosivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aniline can be synthesized through the reduction of nitrobenzene using hydrogen in the presence of a catalyst. Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide or dimethyl disulfide using oxygen or nitric acid .
Industrial Production Methods
The industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification processes. Aniline is produced on an industrial scale by the catalytic hydrogenation of nitrobenzene .
Chemical Reactions Analysis
Types of Reactions
Aniline;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Aniline can be oxidized to produce azobenzene or nitrosobenzene.
Reduction: Methanesulfonic acid can be reduced to produce methanesulfinic acid.
Substitution: Aniline can undergo electrophilic substitution reactions to form derivatives like acetanilide
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acetic anhydride and sulfuric acid are employed
Major Products
Oxidation: Azobenzene, nitrosobenzene.
Reduction: Methanesulfinic acid.
Substitution: Acetanilide
Scientific Research Applications
Aniline;methanesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in electroplating, battery production, and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of aniline;methanesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. Methanesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons. Aniline interacts with nucleophiles and electrophiles, participating in substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but with a benzene ring instead of a methane group.
Toluene-4-sulfonic acid: Contains a toluene group instead of methane.
Sulfuric acid: A strong acid but with different chemical properties and applications
Uniqueness
Aniline;methanesulfonic acid is unique due to its combination of aniline’s reactivity and methanesulfonic acid’s strong acidity and solubility. This makes it particularly useful in specialized industrial and research applications .
Properties
CAS No. |
82220-46-0 |
|---|---|
Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
aniline;methanesulfonic acid |
InChI |
InChI=1S/C6H7N.CH4O3S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;1H3,(H,2,3,4) |
InChI Key |
GGFOZRQCNXQCLO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


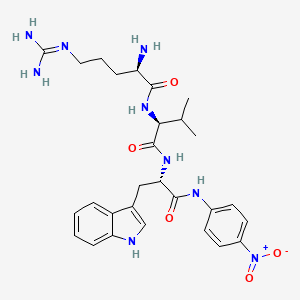
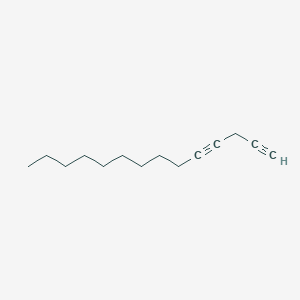
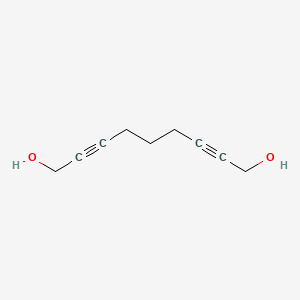
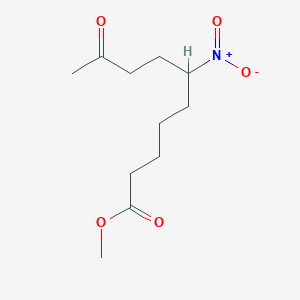
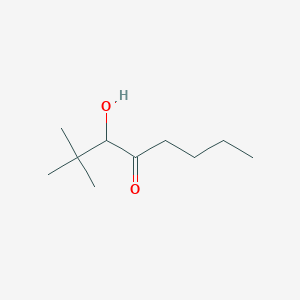
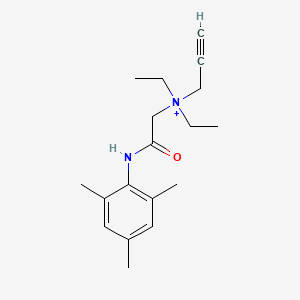
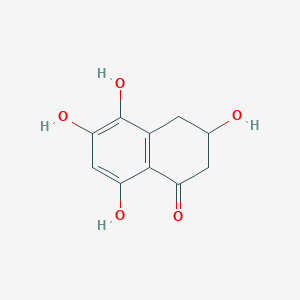
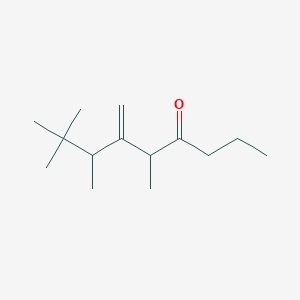

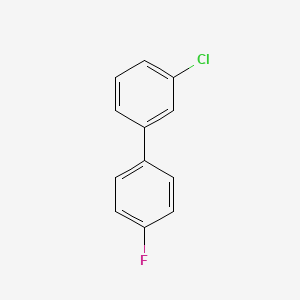
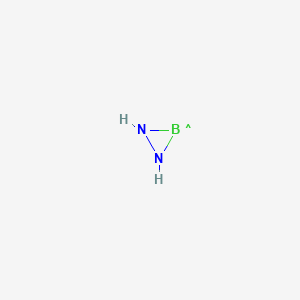
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)


